Ethyl 2-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 2-methylpyrrolidine-3-carboxylate is an organic compound with the molecular formula C8H15NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-methylpyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methylpyrrolidine and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine at room temperature.
Procedure: The base is added to a solution of 2-methylpyrrolidine in an appropriate solvent (e.g., dichloromethane). Ethyl chloroformate is then added dropwise, and the reaction mixture is stirred for several hours.
Isolation: The product is isolated by extraction and purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Ethyl 2-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and agrochemicals.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-methylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but they often include interactions with enzymes or receptors in the body.
Comparison with Similar Compounds
Ethyl 2-methylpyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:
Ethyl 2-methylpyridine-3-carboxylate: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
2-Methylpyrrolidine-3-carboxylic acid: The carboxylic acid analog of this compound.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 2-methylpyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIXTLRKLFKVDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCNC1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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